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molecular formula C11H11FN2O3 B8695817 ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-

Cat. No. B8695817
M. Wt: 238.21 g/mol
InChI Key: QXQSKXFNCMHHIJ-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of d 6-amino-5-fluoro-1,3-dihydro-indol-2-one (2.028 g, 12.2 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with piperidine (1.3 ml). The mixture was cooled to −50° C. in an ethanol-dry ice bath and added with methoxyacetyl chloride (1.35 g, 12.5 mmol) in 20 ml of tetrahydrofuran dropwise. Upon the completion of the addition, the resulting mixture was stirred at the room temperature overnight until the precipitate was formed. The solid was filtered, washed with water and recrystallized from methanol to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxy-acetamide (2.0 g, 69.2%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
2.028 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=CC3NC4CCN(CCN(CC)CC)C(=O)C=4C=3C)[C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[F:31].N1CCCCC1.[CH3:38][O:39][CH2:40][C:41](Cl)=[O:42]>O1CCCC1>[F:31][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[NH:1][C:41](=[O:42])[CH2:40][O:39][CH3:38])[NH:8][C:7](=[O:11])[CH2:6]2

Inputs

Step One
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
2.028 g
Type
reactant
Smiles
NC1=C(C=C2C(C(NC2=C1)=O)=CC1=C(C=2C(N(CCC2N1)CCN(CC)CC)=O)C)F
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
COCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the room temperature overnight until the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of the addition
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2CC(NC2=CC1NC(COC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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